Product packaging for BTEB protein(Cat. No.:CAS No. 148686-29-7)

BTEB protein

Cat. No.: B1178951
CAS No.: 148686-29-7
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Description

Classification within the Krüppel-like Factor (KLF) Family of Transcription Factors

BTEB proteins are classified as members of the Krüppel-like Factor (KLF) family, which itself is a subgroup of the larger Sp1/KLF family of C2H2 zinc finger transcription factors. researchgate.netrna-society.orgresearchgate.netnih.gov This classification is based on shared structural and functional characteristics, particularly the presence of a highly conserved DNA-binding domain located towards the C-terminus. researchgate.netrna-society.org This domain typically consists of three tandem C2H2 zinc finger motifs that recognize and bind to GC-rich sequences and CACC elements (also known as GT boxes) in DNA. researchgate.netrna-society.org The KLF family derives its name from the Drosophila melanogaster Krüppel protein, a segmentation gene product, due to the homology in their DNA-binding domains. rna-society.orgnih.govrna-society.org Mammalian KLF proteins also share homology with the transcription factor Sp1, one of the first mammalian transcription factors to be identified. rna-society.orgresearchgate.net

Overview of the BTEB Protein Subfamily

The this compound subfamily represents a subset of the KLF family. Several members have been identified and characterized, including Basic Transcription Element Binding Protein 1 (BTEB1), BTEB2, BTEB3, and BTEB4. These proteins share the characteristic C2H2 zinc finger DNA-binding domain that mediates their interaction with GC-rich promoter elements, such as the basic transcription element (BTE). rna-society.orggenecards.orggenecards.org While the C-terminal DNA-binding domain is conserved, the N-terminal regions of BTEB proteins are more variable. researchgate.netrna-society.org These variable N-terminal domains are responsible for mediating interactions with other regulatory proteins and co-factors, influencing whether a this compound acts as a transcriptional activator or repressor. researchgate.netrna-society.org

Research has shown that members of the BTEB subfamily can exhibit diverse regulatory functions. For instance, BTEB1 (KLF9) has been demonstrated to either activate or repress gene transcription depending on the specific promoter context and the number and arrangement of GC box sequences. genecards.orgwikipedia.orggsea-msigdb.orgnih.govuni.luneuinfo.org In contrast, BTEB3 and BTEB4 have been reported to function primarily as transcriptional repressors, often by recruiting co-repressor complexes like mSin3A. rna-society.orggenecards.orggenecards.orggenecards.org KLF5 is also recognized as BTEB2. bindingdb.org KLF13 is an alias for BTEB3. nih.gov KLF16 is known as BTEB4. rna-society.orggsea-msigdb.org

The diverse functions of BTEB proteins are highlighted by their involvement in various biological processes. For example, BTEB (specifically referred to as BTEB or xBTEB in some studies) has been found to be regulated by thyroid hormone in the developing central nervous system and appears to play a role in promoting neuronal process formation. BTEB proteins are expressed in various tissues, and their expression and activity are subject to complex regulatory mechanisms, including post-translational modifications and potentially cell-specific translational control. genecards.org

Here is a table summarizing some members of the this compound subfamily and their alternative KLF designations:

BTEB DesignationKLF Designation
BTEB1KLF9
BTEB2KLF5
BTEB3KLF13
BTEB4KLF16

Historical Context of this compound Discovery

The historical context of this compound discovery is closely linked to the investigation of gene regulation, particularly the identification of cis-acting DNA elements and the trans-acting factors that bind to them. The basic transcription element (BTE), a GC box sequence found in the promoter of the rat cytochrome P4501A1 (CYP1A1) gene, was identified as being important for the constitutive expression of this gene. gsea-msigdb.orgnih.govneuinfo.org

In the early 1990s, researchers screened cDNA libraries for proteins capable of binding to the BTE sequence. This led to the isolation of cDNAs encoding proteins that bound to this element. gsea-msigdb.orgnih.govneuinfo.org Among these was a novel DNA-binding protein distinct from Sp1, which was subsequently designated as BTEB (Basic Transcription Element Binding) protein. nih.govneuinfo.org This protein was later identified as BTEB1, also known as KLF9. uni.lugenecards.org Initial functional analyses revealed that while both Sp1 and the newly discovered BTEB could activate promoters with repeated GC box sequences, BTEB uniquely repressed the activity of the CYP1A1 promoter containing a single BTE site, which was activated by Sp1. gsea-msigdb.orgnih.govneuinfo.org This finding highlighted the distinct regulatory capabilities of BTEB proteins compared to other GC box-binding factors like Sp1 and spurred further research into the identification and characterization of additional members of this subfamily and their specific roles in gene regulation. The subsequent identification of other BTEB members, such as BTEB2 (KLF5), BTEB3 (KLF13), and BTEB4 (KLF16), further expanded the understanding of this subfamily's complexity and diverse functions. nih.govrna-society.orggenecards.orggenecards.org

Properties

CAS No.

148686-29-7

Molecular Formula

C7H9FN2

Synonyms

BTEB protein

Origin of Product

United States

Molecular Architecture and Dna Binding Specificity of Bteb Proteins

Structural Domains and Functional Motifs

BTEB proteins possess distinct structural domains that facilitate their function as transcription factors. These include DNA-binding domains and regions involved in transcriptional activation or repression. nih.govontosight.ai

Zinc Finger Domains (C2H2-type)

A defining feature of BTEB proteins is the presence of Cys₂-His₂ (C2H2) type zinc finger motifs, typically located in the C-terminal region. nih.govjst.go.jpnih.govoup.com These domains are crucial for DNA binding. Each C2H2 zinc finger motif consists of approximately 30 amino acids, coordinating a zinc ion via two cysteine and two histidine residues. nih.govgenecards.org This coordination stabilizes a specific protein fold, allowing a portion of the domain, often an alpha helix, to interact directly with the major groove of the DNA double helix. plos.org BTEB proteins, like other members of the Sp1/KLF family, commonly contain three contiguous C2H2 zinc finger motifs in their DNA-binding domain. jst.go.jpnih.govoup.comembopress.orgnih.gov The amino acids within these zinc fingers that are critical for sequence-specific DNA recognition are highly conserved among BTEB proteins and other related factors like Sp1. oup.comoup.com

Basic Region and Transcriptional Activation Domains

Located immediately N-terminal to the zinc finger motifs, a short basic region has been identified as being required for DNA binding in some BTEB proteins, such as BTEB and BTEB2. nih.govoup.com This basic region may play an auxiliary role in DNA interaction. sinobiological.com

Beyond the DNA-binding domain, BTEB proteins contain transcriptional activation or repression domains, typically located in the N-terminal region. nih.govumich.edu These regions are more variable in sequence compared to the conserved zinc finger domains, contributing to the diverse regulatory functions of different BTEB family members. nih.govumich.eduresearchgate.net Studies on BTEB have identified two regions responsible for transcriptional activation, which are rich in hydrophobic amino acids and appear to enhance transcription independently. nih.govjst.go.jp These activation domains can interact with the basal transcription machinery and co-regulatory proteins to modulate gene expression. ontosight.ai Some BTEB proteins, such as BTEB1 (KLF9), may lack an obvious transcription activation domain but can interact with corepressors like Sin3A, suggesting a role in transcriptional repression or modulation through protein-protein interactions. researchgate.netoup.com

DNA Recognition and Binding Sites

The primary function of BTEB proteins as transcription factors relies on their ability to recognize and bind to specific DNA sequences in the regulatory regions of genes.

Basic Transcription Element (BTE) Sequence Identification

BTEB proteins were originally identified based on their ability to bind to the Basic Transcription Element (BTE). embopress.orgnih.gov The BTE was initially characterized as a cis-acting DNA element required for the inducible expression of genes, such as the rat P-4501A1 gene. jst.go.jpembopress.orgpopline.orgnih.gov Using the BTE sequence as a probe, novel DNA-binding proteins, including BTEB, were isolated. embopress.orgpopline.orgnih.gov The BTE sequence is often described as a GC box sequence. embopress.orgnih.govpopline.orgnih.gov

GC Box and CACCC Box Recognition

BTEB proteins demonstrate binding specificity for GC-rich sequences. nih.govjst.go.jpnih.govahajournals.orgresearchgate.net They can bind to sequences known as GC boxes (consensus sequence often represented as GGGCGG) and related GT/CACCC boxes (consensus sequence often represented as CACCC). nih.govoup.comontosight.aigenecards.orgahajournals.orgresearchgate.net BTEB proteins, like Sp1, can bind to GC boxes. jst.go.jpnih.govoup.comembopress.orgnih.govsinobiological.comnih.govnih.govnih.gov Studies have shown that BTEB2 can specifically bind to consensus sequences of the Sp1-binding site, CACC-box, and BTEB site. ahajournals.org The binding specificity can be influenced by both the core consensus sequence and the flanking sequences. oup.com

Affinity and Specificity of DNA Binding

BTEB proteins exhibit high affinity and specificity for their target DNA sequences. The dissociation constant (Kd) of the BTEB-BTE complex has been measured to be in the nanomolar range, specifically (3.0 ± 1.0) x 10⁻¹⁰ M for bacterially expressed BTEB binding to the BTE sequence, which is comparable to the affinity of Sp1 for a GC box. jst.go.jpnih.govnih.gov This indicates a strong interaction between the protein and its recognition site.

The specificity of DNA binding is largely determined by the amino acid residues within the C2H2 zinc finger domains that make contact with the DNA bases. plos.org Specific amino acids at certain positions within the recognition helix of each zinc finger are critical for recognizing the 3-base pair DNA sequence. plos.org While BTEB proteins share similar sequence specificities for DNA binding with Sp1, competitive gel mobility shift assays using various GC box sequences have demonstrated this similarity. nih.gov However, subtle differences in binding affinity to different sites can exist, even for sequences that match the core consensus, highlighting the influence of flanking sequences and potentially other protein domains on binding specificity. oup.com

The affinity and specificity of DNA binding by multi-domain proteins like BTEB are crucial for efficient target search within the genome. plos.orgmdpi.com The extensive contact made by tandem zinc finger domains contributes to the stability of the protein-DNA complex. plos.org

Data Tables

Here are some data points extracted from the search results regarding BTEB protein characteristics:

FeatureDescriptionSource(s)
Protein Family Krüppel-like factor (KLF) family nih.govoup.com
DNA Binding Domain Three contiguous Cys₂-His₂ (C2H2) zinc fingers located at the C-terminus nih.govjst.go.jpnih.govoup.com
Basic Region Short basic sequence N-terminal to zinc fingers, required for DNA binding nih.govoup.comsinobiological.com
Transcriptional Domains N-terminal regions, can be activation or repression domains nih.govumich.eduresearchgate.net
BTE Sequence Basic Transcription Element, often a GC box sequence embopress.orgnih.govpopline.orgnih.gov
Recognized Motifs GC boxes (GGGGCGGGG), GT/CACCC boxes (GGTGTGGGG), BTE nih.govoup.comontosight.aigenecards.orgahajournals.orgresearchgate.net
BTEB-BTE Kd (3.0 ± 1.0) x 10⁻¹⁰ M (Bacterially expressed BTEB) nih.gov
BTEB-DNA Kd 4 ± 2 nM (Truncated BTEB, residues 120-244, refolded with Zn²⁺) jst.go.jpnih.gov

Detailed Research Findings

Early research identified BTEB as a novel DNA-binding protein distinct from Sp1, despite both binding to GC box sequences. embopress.orgpopline.orgnih.gov While they share similar DNA-binding specificities, their effects on transcription can differ depending on the number and arrangement of GC boxes in the promoter. embopress.orgpopline.orgnih.gov

Studies on the functional domains of BTEB revealed that the three contiguous zinc finger motifs are essential for DNA binding, and a short basic region N-terminal to these motifs is also required. nih.govjst.go.jp Transcriptional activation domains were identified in the N-terminal region, characterized by hydrophobic amino acids. nih.govoup.comjst.go.jp

Research on BTEB1 (KLF9) in Xenopus laevis demonstrated that it binds with highest affinity to the BTE element, with lower affinity to the related Sp1 element. oup.com Overexpression of xBTEB1 acted as a transcriptional repressor of a BTE-containing reporter gene in transfection studies. oup.com

BTEB proteins have been shown to activate or repress transcription depending on factors such as the number of GC boxes, the specific target gene, and the cell type. embopress.orgumich.edupopline.orgnih.gov For instance, BTEB activated promoters with repeated GC box sequences but repressed a promoter with a single BTE/GC box. embopress.orgpopline.orgnih.gov

Analysis of BTEB2 (KLF5) revealed that its DNA-binding specificity is closely similar to that of Sp1 in vitro, and it can activate transcription from GC box-containing promoters when expressed in mammalian cells. oup.comsinobiological.com The expression of BTEB2 mRNA shows tissue specificity, being notably expressed in testis and placenta. oup.comsinobiological.com

The binding affinity of BTEB for DNA is significantly influenced by the presence of metal ions, with Zn²⁺ being efficient in regenerating DNA-binding activity, while Co²⁺ is less efficient and Cd²⁺ results in extremely low efficiency. jst.go.jpnih.gov

Comparative DNA Binding Properties with Related Transcription Factors (e.g., Sp1)

BTEB proteins share significant structural and functional similarities with members of the Sp family of transcription factors, particularly Sp1. Both BTEB and Sp1 belong to the extended Sp/KLF superfamily. ptglab.comwikipedia.orgzfin.orgnih.gov A key area of similarity lies in their DNA-binding domains. BTEB and Sp1 exhibit high sequence similarity within their C-terminal zinc finger regions. ptglab.comensembl.org

Reflecting this structural homology in their DNA-binding domains, both BTEB and Sp1 are known to recognize and bind to similar GC-rich DNA motifs, including GC boxes and CACCC boxes. nih.govptglab.comnih.govnih.govdeciphergenomics.orgnih.govensembl.org Detailed research findings highlight the comparable DNA binding properties between BTEB and Sp1. Studies utilizing techniques such as competitive gel mobility shift assays have demonstrated that BTEB and Sp1 have similar sequence specificities for DNA binding to GC box sequences. This similarity in binding specificity allows for competition between BTEB and Sp1 for binding to the same DNA regulatory elements in gene promoters. ptglab.com

Quantitative analyses of DNA binding affinity further support the comparable nature of BTEB and Sp1 interactions with their target sites. The dissociation constant (Kd), a measure of binding affinity, has been determined for BTEB binding to GC box sequences and found to be in a similar range to that of Sp1. deciphergenomics.org For instance, the dissociation constant for BTEB binding to a GC box was reported as (3.0 ± 1.0) x 10⁻¹⁰ M in one study, and 4 ± 2 nM (4 x 10⁻⁹ M) in another deciphergenomics.org. These values are comparable to the reported dissociation constants for Sp1 binding to GC boxes.

Detailed research findings on the comparative DNA binding affinities of BTEB and Sp1 are summarized in the table below:

ProteinDNA Binding MotifDissociation Constant (Kd)Assay MethodSource
BTEBGC box(3.0 ± 1.0) x 10⁻¹⁰ MCompetitive Gel Mobility Shift Assay
BTEBGC box4 ± 2 nM (4 x 10⁻⁹ M)Gel Mobility Shift Assay deciphergenomics.org
Sp1GC boxComparable to BTEBCompetitive Gel Mobility Shift Assay
Sp1GC boxComparable to BTEBGel Mobility Shift Assay deciphergenomics.org

Compound Names and Corresponding PubChem CIDs

Transcriptional Regulatory Mechanisms of Bteb Proteins

Modulatory Effects on Gene Expression

BTEB proteins function as transcriptional regulators, capable of both activating and repressing gene expression. mybiosource.comnih.govguidetopharmacology.orgnih.govmdpi.comscitechnol.comcanada.caplos.orgresearchgate.netuniprot.org The specific outcome of BTEB binding to a promoter element is often context-dependent, influenced by factors such as the arrangement of binding sites, the cellular environment, and interactions with other regulatory proteins. scitechnol.com

Context-Dependent Transcriptional Activation

Transcriptional activation by BTEB proteins is frequently observed on promoters containing tandemly repeated GC box sequences. nih.govnih.govmdpi.comcanada.caplos.orgresearchgate.netuniprot.org For instance, BTEB (KLF9) has been shown to activate the expression of genes with promoters containing multiple GC boxes, such as the simian virus 40 early promoter and the human immunodeficiency virus-1 (HIV-1) long terminal repeat (LTR). nih.govmdpi.comcanada.canih.gov This suggests a mechanism where the cooperative binding of BTEB molecules or their interaction with other factors on clustered binding sites enhances transcriptional initiation. BTEB2 (KLF5) also acts as a transcriptional activator for certain gene promoters. nih.govresearchgate.netidrblab.net

Context-Dependent Transcriptional Repression

In contrast to their activating role on repeated GC boxes, BTEB proteins can repress the transcription of genes that contain only a single GC box in their promoter region. nih.govnih.govmdpi.comcanada.caplos.orgresearchgate.netuniprot.org A well-documented example is the repression of the cytochrome P4501A1 (CYP1A1) gene promoter by BTEB when it contains a single basic transcription element (BTE), a specific GC box sequence. nih.govmdpi.comcanada.caresearchgate.netresearchgate.netnih.gov This differential regulation based on the number of GC boxes highlights a key aspect of BTEB's context-dependent activity.

Regulation of Target Gene Promoters

BTEB proteins exert their regulatory effects by binding to and modulating the activity of specific gene promoters. This regulation is influenced by the nature of the GC box binding sites and the specific downstream gene targets.

Differential Regulation based on Single vs. Tandemly Repeated GC Boxes

Research has demonstrated a clear distinction in how BTEB proteins regulate promoters based on the arrangement of GC box elements. Promoters containing a single GC box are often repressed by BTEB, while those with multiple or tandemly repeated GC boxes are typically activated. nih.govnih.govmdpi.comcanada.caplos.orgresearchgate.netuniprot.org This differential activity is a defining characteristic of BTEB proteins compared to other GC box-binding factors like Sp1, which can activate transcription from promoters with single GC boxes. nih.govmdpi.comresearchgate.net The mechanism underlying this differential regulation may involve variations in protein-protein interactions or conformational changes of the DNA-protein complex depending on the number and spacing of the binding sites.

An illustration of this differential regulation is shown in the table below, summarizing findings from studies on BTEB (KLF9) and Sp1 activity on promoters with varying GC box arrangements:

Promoter TypeTranscription FactorObserved EffectSource
Single GC box (e.g., CYP1A1)BTEB (KLF9)Repression nih.govmdpi.comcanada.caresearchgate.net
Single GC box (e.g., CYP1A1)Sp1Activation nih.govmdpi.comcanada.caresearchgate.net
Repeated GC boxes (e.g., SV40 early, HIV-1 LTR)BTEB (KLF9)Activation nih.govmdpi.comcanada.canih.gov
Repeated GC boxes (e.g., SV40 early, HIV-1 LTR)Sp1Activation nih.govmdpi.comcanada.ca

Transcriptional Control of Specific Downstream Genes

BTEB proteins have been shown to regulate the transcription of a variety of specific genes involved in diverse cellular functions.

CYP1A1: The cytochrome P4501A1 (CYP1A1) gene, involved in the metabolism of xenobiotics, is a target of BTEB-mediated regulation. nih.govmdpi.comcanada.caresearchgate.netresearchgate.netnih.gov Specifically, BTEB (KLF9) has been demonstrated to repress the activity of the CYP1A1 promoter when it contains a single BTE site. nih.govmdpi.comcanada.caresearchgate.netnih.gov

Axl: While one study indicated that BTEB1 did not activate the Axl gene promoter despite the presence of GC-enriched regions, focusing strictly on BTEB's direct transcriptional control, the role of BTEB family members in Axl regulation may be complex or context-dependent. nih.gov Axl is a receptor tyrosine kinase implicated in various cellular processes. frontiersin.org

SMemb/NMHC-B: BTEB2 (KLF5) plays a role in regulating the expression of the SMemb/Nonmuscle Myosin Heavy Chain B (SMemb/NMHC-B) gene. nih.govresearchgate.netidrblab.netgenecards.org BTEB2 has been identified as a transcription factor that binds to the promoter region of the SMemb/NMHC-B gene and activates its transcription. nih.govresearchgate.netidrblab.net This regulation is suggested to be important in the phenotypic modulation of vascular smooth muscle cells. nih.govresearchgate.netgenecards.org

HIV-1 LTR: The long terminal repeat (LTR) of the human immunodeficiency virus type 1 (HIV-1) is activated by BTEB. nih.govmdpi.comcanada.caresearchgate.netnih.govresearchgate.netpeptidesciences.com BTEB binds to the GC boxes within the HIV-1 LTR, contributing to its transcriptional activity. nih.gov This activation can be further enhanced in cooperation with other viral or cellular factors. nih.gov

p21: The p21 gene (CDKN1A), a cyclin-dependent kinase inhibitor involved in cell cycle regulation, is also a target of BTEB-mediated transcriptional control. mybiosource.comnih.govwikipedia.org BTEB (KLF9) has been shown to regulate p21 expression. mybiosource.comnih.gov

Interplay with Other Transcription Factors and Co-regulators

The transcriptional activity of BTEB proteins is not solely dependent on their DNA-binding ability but is also significantly modulated by interactions with other transcription factors and co-regulatory proteins. mybiosource.comidrblab.netscitechnol.com These interactions can enhance or repress BTEB's effects on target gene promoters, contributing to the fine-tuning of gene expression.

BTEB proteins have been shown to interact with both transcriptional co-activators and co-repressors. For instance, BTEB (KLF9) contains a Sin3A binding region in its N-terminal, enabling it to recruit the co-repressor mSin3A, which in turn associates with histone deacetylases (HDACs) to mediate transcriptional repression. scitechnol.comresearchgate.netnih.gov Conversely, BTEB proteins can also interact with co-activators such as p300/CBP, which possess histone acetyltransferase activity and can enhance gene transcription. mybiosource.comscitechnol.com The interaction with p300 has been shown to enhance BTEB's transcriptional activity. mybiosource.com

The interplay with other transcription factors is also crucial. BTEB can interact with factors like Sp1, although they may exert differential effects on the same promoter elements depending on the context. nih.govmdpi.comcanada.ca Additionally, BTEB has been implicated in interactions with factors like HIF1A in the context of environmental stress responses mybiosource.com and the Progesterone (B1679170) Receptor (PR) in mediating hormone-responsive gene expression. frontiersin.org These complex interactions highlight the integrated nature of transcriptional regulation mediated by BTEB proteins within broader cellular signaling networks.

Interacting Protein/ComplexType of InteractionEffect on BTEB ActivitySource
mSin3ACo-repressorRepression scitechnol.comresearchgate.netnih.gov
p300/CBPCo-activatorEnhancement/Modulation mybiosource.comscitechnol.com
HIF1ATranscription FactorContext-dependent mybiosource.com
Progesterone Receptor (PR)Nuclear Receptor/TFModulation of activity frontiersin.org

Protein-Protein Interactions

BTEB proteins exert their regulatory functions by interacting with a diverse array of other transcription factors and co-regulatory proteins. These interactions can significantly modulate their DNA binding specificity, transcriptional activation, or repression activity. ontosight.ai Key interaction partners include transcriptional co-activators like p300, components of signaling pathways such as HIF1A and AP-1, other transcription factors like Egr-1, and co-repressor complexes involving mSin3A and histone deacetylases. Additionally, specific BTEB family members, such as KLF9 (BTEB1), have been shown to interact with Progesterone Receptor isoforms. wikipedia.orgoup.com

p300: BTEB proteins have been shown to interact with the transcriptional co-activator p300, and this interaction can enhance their transcriptional activity. ontosight.ai For example, KLF11 (TIEG2), a member of the KLF family that includes BTEB proteins, interacts with p300 to activate Pdx-1, a key regulator of pancreatic beta-cell activity. nih.gov p300 is a large protein with multiple domains that facilitate interactions with transcription factors, including bromodomain, nuclear receptor interaction domain (RID), CREB and MYB interaction domain (KIX), and cysteine/histidine regions (TAZ1 and TAZ2). atlasgeneticsoncology.orgactivemotif.com

HIF1A: BTEB proteins have been implicated in the regulation of gene expression in response to environmental stresses like hypoxia through interactions with hypoxia-inducible factor 1 alpha (HIF1A). ontosight.ai HIF1A forms a heterodimer with ARNT, and this complex binds to hypoxia-responsive elements (HREs) in target gene promoters. mdpi.com

AP-1: While not explicitly stated as a direct interaction partner with "BTEB protein" in the provided context, AP-1 (Activating Protein 1) is a transcription factor involved in various signaling pathways and can interact with other transcription factors to regulate gene expression. Given the role of BTEB proteins in stress response and signaling, potential indirect or synergistic interactions with AP-1 in specific contexts are plausible within complex regulatory networks.

Egr-1: KLF12, another KLF family member, has been shown to promote tumor growth by directly activating early growth response protein 1 (EGR1). nih.gov This suggests a potential interaction or regulatory relationship between certain KLF/BTEB proteins and Egr-1.

mSin3A: Several Sp1-like transcriptional repressors, including members of the BTEB subfamily (BTEB1, BTEB3, and BTEB4), interact directly with the co-repressor mSin3A. researchgate.nettandfonline.comcapes.gov.br This interaction is mediated by a conserved alpha-helical repression motif (α-HRM) found within the repression domain of these proteins and is necessary for their transcriptional repression activity. researchgate.nettandfonline.comcapes.gov.brembopress.org mSin3A is a scaffold protein that recruits the mSin3A-histone deacetylase complex, leading to transcriptional repression. researchgate.netnih.gov

Progesterone Receptor Isoforms: KLF9 (BTEB1) has been shown to interact selectively with Progesterone Receptor (PR) isoforms A and B, influencing the transcriptional activity of progesterone-responsive genes in endometrial epithelial cells. wikipedia.orgoup.comwikigenes.org This interaction can occur in a progesterone-independent manner and can enhance the induction of progesterone-responsive gene activity by the PR-B dimer. oup.comoup.com The formation of the BTEB1/PR complex within the uterine endometrium can vary with pregnancy status, suggesting a role in the temporal expression of endometrial genes. oup.comresearchgate.net

Data Table: Selected BTEB/KLF Protein Interactions

BTEB/KLF Family MemberInteracting Protein(s)Effect on TranscriptionContext/NotesSource(s)
BTEB (General)p300EnhancementGeneral interaction ontosight.ai
BTEB (General)HIF1AImplicated in regulationHypoxia response ontosight.ai
BTEB1 (KLF9)mSin3A, HDAC-1RepressionInteraction with co-repressors researchgate.nettandfonline.comnih.gov
BTEB1 (KLF9)Progesterone Receptor IsoformsModulationRegulation of progesterone-responsive genes wikipedia.orgoup.comresearchgate.net
BTEB3mSin3A, HDAC-1RepressionInteraction with co-repressors researchgate.nettandfonline.comnih.gov
BTEB4mSin3ARepressionInteraction with co-repressor researchgate.nettandfonline.com
KLF10 (TIEG1)mSin3ARepressionInteraction with co-repressor researchgate.nettandfonline.commdpi.com
KLF10 (TIEG1)HDAC1, HDAC2, KDM5BRepressionRecruitment of epigenetic corepressors aacrjournals.org
KLF10 (TIEG1)Smad2ActivationPositive feedback in TGFβ signaling mdpi.comaacrjournals.orgnih.gov
KLF10 (TIEG1)Smad7RepressionEnhances TGFβ signaling mdpi.comaacrjournals.orgnih.gov
KLF11 (TIEG2)mSin3ARepressionInteraction with co-repressor researchgate.nettandfonline.comcapes.gov.br
KLF11 (TIEG2)p300ActivationActivation of Pdx-1 nih.gov
KLF12CtBP1RepressionInteraction with co-repressor maayanlab.cloudaai.org
KLF12EGR1ActivationPromotes tumor growth (in CRC) nih.gov
KLF12Smad7RepressionAggravates cardiac remodeling (in mice) ahajournals.org

Synergistic and Antagonistic Regulatory Networks

BTEB proteins participate in complex synergistic and antagonistic regulatory networks, where their activity is modulated by and, in turn, modulates the function of other signaling pathways and transcription factors. These interactions allow BTEB proteins to fine-tune gene expression in response to diverse cellular signals and environmental cues.

TGFβ Signaling: KLF10 and KLF11 are immediate early response transcription factors induced by TGFβ. nih.goviiarjournals.orgnih.gov KLF10 functions as an effector in TGFβ-mediated cell growth control and differentiation. iiarjournals.org It can repress the expression of inhibitory Smad7 and induce the expression of Smad2, thereby enhancing and extending the TGFβ-Smad signaling pathway. mdpi.comaacrjournals.orgnih.gov KLF11 also influences the TGFβ-Smads signaling pathway and regulates genes involved in apoptosis or cell cycle arrest. nih.govnih.gov The induction of KLF11 is important for TGFβ-regulated gene silencing during cell growth inhibition. iiarjournals.org

Progesterone Signaling: KLF9 (BTEB1) interacts with Progesterone Receptor isoforms and influences the transcriptional response of progesterone-responsive genes, highlighting its role in synergistic regulation within the reproductive system. wikipedia.orgoup.comwikigenes.orgoup.comresearchgate.net

Oxidative Stress: KLF9 is upregulated by oxidative stress in an Nrf2-dependent manner. wikipedia.orgmaayanlab.cloud Elevated KLF9 can then repress the expression of enzymes that eliminate mitochondrial reactive oxygen species (ROS), creating a feed-forward loop that increases oxidative stress and promotes cell death. maayanlab.cloud

Circadian Rhythm: KLF9 is characterized as a circadian transcription factor in human epidermis, regulating the rhythmic expression of several output genes and influencing keratinocyte proliferation. wikipedia.orgmaayanlab.clouduniprot.orgpnas.org Its expression is regulated by cortisol and the state of keratinocyte differentiation. maayanlab.cloudpnas.org

Thyroid Hormone Signaling: BTEB (KLF9) has been identified as a thyroid hormone (T3)-regulated gene in the developing central nervous system. bsb-muenchen.de T3 rapidly upregulates BTEB mRNA in a neural cell-specific manner, suggesting a transcriptional action of T3 on BTEB gene expression, mediated specifically by the Thyroid Hormone Receptor beta1 (TRβ1) isoform. bsb-muenchen.de This indicates a synergistic interaction between thyroid hormone signaling and BTEB in neuronal development.

Antagonism with Sp1: BTEB3 can mediate transcriptional repression by competing with Sp1 for binding to GC-rich DNA elements. nih.gov This highlights an antagonistic relationship between BTEB3 and Sp1 at shared binding sites. Similarly, KLF11 can repress promoters containing SP1-like binding sites, inhibiting cell growth. uniprot.org KLF12 can also lead to derepression of Sp1-mediated transcription by competing for binding sites, as seen with survivin transcription in ovarian cancer cells. nih.govmaayanlab.cloud

Context-Dependent Roles: The function of KLF12, for instance, can be context and cell type-specific, acting as either a transcriptional repressor or activator. maayanlab.cloudaai.org Its dysregulation contributes to inflammatory disorders and cancer progression, often through modulating cell survival and oncogenic signaling. maayanlab.cloud

Post Translational Regulation of Bteb Protein Activity

Mechanisms of Post-Translational Modification

The covalent attachment of chemical groups to specific amino acid residues within the BTEB protein constitutes the primary mechanism of its post-translational regulation. These modifications are catalyzed by specific enzymes and can be reversed, allowing for a dynamic response to cellular signals.

Phosphorylation

Phosphorylation, the addition of a phosphate group to serine, threonine, or tyrosine residues, is a well-established regulatory mechanism for BTEB/KLF9. jneurosci.orgjneurosci.org The c-Jun N-terminal kinase 3 (JNK3) has been identified as a key kinase responsible for phosphorylating KLF9. jneurosci.orgjneurosci.org This interaction is highly specific, with JNK3 phosphorylating KLF9 at two specific serine residues: Serine 106 (Ser106) and Serine 110 (Ser110). jneurosci.orgjmu.edu The phosphorylation of these sites is dependent on a JNK-binding domain located between amino acids 223 and 233 of the KLF9 protein. jneurosci.orgjneurosci.org

Mass spectrometry analyses have further confirmed that KLF9 is a phosphoprotein, with multiple potential phosphorylation sites identified across the protein. nih.gov This suggests that other kinases, in addition to JNK3, may also be involved in regulating KLF9 activity through phosphorylation under different cellular contexts.

Sumoylation

While several members of the Krüppel-like factor (KLF) family of transcription factors are known to be regulated by sumoylation—the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein—direct evidence for the sumoylation of BTEB/KLF9 is currently lacking in the scientific literature. Studies on related KLF proteins, such as KLF3 (BKLF), have shown that they can be modified by SUMO-1, a process that is enhanced by SUMO E3 ligases like PIAS1, PIASγ, PIASxα, and PIASxβ. nih.gov This modification in other KLFs has been shown to influence their transcriptional activity. nih.gov However, despite the presence of potential sumoylation consensus sequences in the BTEB/KLF9 protein, experimental validation of this modification is yet to be reported.

Functional Consequences of Post-Translational Modifications

The post-translational modifications of BTEB/KLF9 have profound effects on its function as a transcription factor, influencing its ability to bind to DNA, regulate the transcription of target genes, and its localization within the cell.

Modulation of DNA Binding Activity

The impact of phosphorylation on the DNA binding activity of BTEB/KLF9 is context-dependent. While some studies on related KLF family members suggest that post-translational modifications within the zinc-finger domains can alter DNA binding affinity, research on KLF9 indicates that its primary regulatory effects may occur through other mechanisms. nih.gov For instance, the phosphorylation of KLF9 by JNK3 at Ser106 and Ser110, which lie outside the DNA-binding domain, primarily affects its transcriptional activity rather than its ability to bind to DNA directly. jneurosci.orgjmu.edu

In the case of sumoylation, studies on the related protein BKLF have shown that this modification does not significantly alter its DNA-binding capacity. nih.gov Should BTEB/KLF9 be found to be sumoylated, it is plausible that this modification would similarly not directly impact its interaction with DNA.

Alteration of Transcriptional Activity

Phosphorylation is a critical determinant of BTEB/KLF9's transcriptional activity. The phosphorylation of KLF9 at Ser106 and Ser110 by JNK3 is essential for its function as a transcriptional repressor, particularly in the context of neuronal axon growth. jneurosci.orgjmu.edu Mutation of these phosphorylation sites has been shown to abolish the ability of KLF9 to suppress neurite outgrowth, indicating that phosphorylation at these specific sites is required for its repressive function. jneurosci.orgjmu.edu This suggests a model where JNK3-mediated phosphorylation activates the repressive capacity of KLF9. jneurosci.org

Furthermore, in the context of adipogenesis, it has been observed that mutating several serine residues on the KLF9 protein enhances its transcriptional activation of the PPARγ2 promoter, suggesting that phosphorylation at these sites may normally act to dampen its transactivating potential. nih.gov This highlights the complex and context-specific nature of phosphorylation in regulating BTEB/KLF9's transcriptional output.

For other KLF family members, such as BKLF, sumoylation has been demonstrated to be crucial for their full transcriptional repression activity. nih.gov Mutation of the sumoylation sites in BKLF reduces its ability to repress transcription. nih.gov If BTEB/KLF9 is indeed sumoylated, it is conceivable that this modification would also play a role in modulating its transcriptional regulatory functions.

Influence on Subcellular Localization

The subcellular localization of BTEB/KLF9 is predominantly nuclear, which is consistent with its role as a transcription factor. jneurosci.org This nuclear localization is facilitated by a nuclear localization signal located near the zinc finger domain. nih.gov While post-translational modifications are known to regulate the nucleocytoplasmic shuttling of many transcription factors, the specific influence of phosphorylation on BTEB/KLF9's subcellular localization is an area of ongoing investigation. Some research suggests that post-translational modifications might be involved in the observed cytoplasmic presence of KLF9 under certain conditions, such as during late-stage adipocyte differentiation. nih.gov

Regarding sumoylation, this modification is known to affect the subcellular localization of various proteins, including transcription factors. mdpi.com However, in the absence of direct evidence for BTEB/KLF9 sumoylation, its potential impact on the protein's localization within the cell remains speculative.

Transcriptional and Translational Control of Bteb Protein Expression

Regulation of BTEB Gene Transcription

The transcription of the BTEB gene is influenced by a variety of signaling molecules, including hormones and growth factors, which modulate its expression to meet the physiological demands of the cell.

Thyroid Hormone:

Thyroid hormone (3,5,3'-triiodothyronine; T3) is a significant regulator of BTEB gene expression, particularly in the developing central nervous system. cnr.it Research has identified BTEB as a T3-regulated gene in the developing rat brain, where its mRNA levels are subject to developmental regulation and are dependent on thyroid hormone. cnr.it The upregulation of BTEB mRNA by T3 is a rapid and neural cell-specific process, observed in primary cultures of embryonic neurons and neonatal astrocytes, but not in neonatal oligodendrocytes. cnr.it This regulation is believed to be a direct transcriptional effect of T3 on the BTEB gene. cnr.it Furthermore, the induction of BTEB mRNA by T3 appears to be specific to the thyroid hormone receptor (TR) β1 isoform, as it was observed in neuro-2a cells engineered to express TRβ1 but not TRα1. cnr.it

Glucocorticoids:

Glucocorticoids, a class of steroid hormones, also play a crucial role in the transcriptional regulation of the BTEB/KLF9 gene. Studies have shown that corticosterone (B1669441), a glucocorticoid, can increase Klf9 mRNA and heteronuclear RNA in the hippocampal region of mice. wikipedia.org In the mouse hippocampal cell line HT-22, corticosterone treatment resulted in a time- and dose-dependent increase in Klf9 mRNA. wikipedia.org This induction by glucocorticoids is resistant to protein synthesis inhibition, suggesting that Klf9 is a direct hormone-response gene. wikipedia.org KLF9 is considered a feed-forward regulator of glucocorticoid receptor (GR) signaling. nih.govfrontiersin.org In zebrafish, klf9 is expressed with GR-dependent oscillatory dynamics. nih.gov The KLF9 gene is an established direct target of the glucocorticoid receptor in various cell types, including neuronal, skin, and lung cells. nih.gov

Table 1: Hormonal Regulation of BTEB/KLF9 Gene Transcription
HormoneEffect on BTEB/KLF9 TranscriptionKey Research FindingsCell/Tissue Context
Thyroid Hormone (T3)UpregulationRapid, direct transcriptional activation mediated specifically by the TRβ1 isoform. cnr.itDeveloping central nervous system (embryonic neurons, neonatal astrocytes). cnr.it
Glucocorticoids (e.g., Corticosterone)UpregulationDirect transcriptional induction via the glucocorticoid receptor; KLF9 acts as a feed-forward regulator of GR signaling. wikipedia.orgnih.govfrontiersin.orgHippocampal neurons, skin cells, lung cells. wikipedia.orgnih.gov

Phorbol 12-myristate 13-acetate (PMA):

Phorbol 12-myristate 13-acetate (PMA), a potent activator of protein kinase C (PKC), has been shown to induce the expression of BTEB/KLF9. In studies examining the expression of KLF family members in response to various stimuli, the abundance of KLF9 was found to be significantly increased by PMA/ionomycin treatment. researchgate.net PMA directly activates the PKC signaling pathway, which in turn can influence the transcriptional activity of numerous genes. researchgate.net

Basic Fibroblast Growth Factor (bFGF):

The regulation of BTEB/KLF9 by basic fibroblast growth factor (bFGF) appears to be part of a reciprocal regulatory loop. While direct induction of BTEB/KLF9 by bFGF is not explicitly detailed, research has established a functional link between BTEB1/KLF9 and the promoter of the fibroblast growth factor receptor 1 (FGFR1). BTEB1/KLF9 can act as either a transcriptional activator or repressor of the FGFR1 gene, depending on the cellular context and differentiation state. nih.gov This suggests a complex interplay where BTEB/KLF9 modulates the cellular response to bFGF by controlling the expression of its receptor.

Tissue-Specific and Cell-Specific Expression Patterns

The expression of BTEB protein is characterized by significant disparities between its mRNA and protein levels across different tissues and cell types, pointing to a crucial role for post-transcriptional and translational control mechanisms.

While BTEB mRNA is widely expressed across various mammalian tissues, the corresponding protein has a much more restricted distribution. Studies have shown that although BTEB mRNA can be detected in tissues such as the brain, testis, kidney, and liver, the this compound is predominantly confined to the brain. nih.gov This discrepancy between mRNA and protein levels strongly suggests that the expression of BTEB is subject to post-transcriptional regulation, ensuring that the protein is synthesized only in specific cellular contexts where its function is required.

Table 2: Differential Expression of BTEB/KLF9 mRNA and Protein
TissueBTEB/KLF9 mRNA ExpressionBTEB/KLF9 Protein ExpressionInferred Regulatory Mechanism
BrainPresentPresentPermissive translational control.
TestisPresentLargely absentTranslational repression.
KidneyPresentLargely absentTranslational repression.
LiverPresentLargely absentTranslational repression.

A key mechanism underlying the cell-specific expression of this compound is translational control mediated by its 5'-untranslated region (5'-UTR). The BTEB mRNA possesses a long 5'-UTR that contains features capable of modulating translational efficiency.

Research has demonstrated that the 5'-UTR of BTEB mRNA can inhibit translation in a cell-specific manner. For instance, in HeLa cells, the BTEB 5'-UTR was found to decrease translational efficiency significantly. nih.gov This inhibitory effect is, at least in part, attributable to the presence of upstream AUG (uAUG) codons within the 5'-UTR. nih.gov These uAUGs can initiate the translation of short, non-functional peptides, which can interfere with the ribosome's ability to reach the authentic start codon of the BTEB coding sequence. The mutation of one of these uAUGs was shown to reverse the translational inhibition in HeLa cells, confirming its regulatory role. nih.gov In contrast, in neuroblastoma N2A cells, where the this compound is endogenously expressed, the 5'-UTR did not inhibit translation, suggesting the existence of cell-specific factors that can overcome the inhibitory effects of the uAUGs and allow for efficient this compound synthesis. nih.gov

Impact of Upstream AUGs on Translational Efficiency

The expression of the Basic Transcription Element Binding (BTEB) protein is subject to intricate translational control, with a significant regulatory role attributed to the presence of upstream AUGs (uAUGs) within the 5'-untranslated region (5'-UTR) of its messenger RNA (mRNA). nih.gov This level of regulation contributes to the cell-specific and tissue-specific expression of the this compound, where BTEB mRNA may be present in various tissues, but the protein is detected in a more restricted manner, such as being confined to the brain and specific neuroblastoma cell lines. nih.govsigmaaldrich.comnih.gov

The BTEB mRNA is characterized by a notably long 5'-UTR of 1.26 kilobases, which contains ten uAUGs. nih.gov These uAUGs are codons that can potentially serve as translation initiation sites upstream of the main protein-coding sequence. The presence of multiple uAUGs is a key feature influencing the translational efficiency of the BTEB mRNA. nih.gov

Research has demonstrated that the 5'-UTR of BTEB mRNA can significantly decrease translational efficiency in a cell-specific context. For instance, in HeLa cells, the BTEB 5'-UTR was found to reduce translational efficiency by approximately sevenfold. nih.gov In contrast, this inhibitory effect was not observed in Neuro2A (N2A) neuroblastoma cells, highlighting a cell-type-dependent mechanism of translational control. nih.gov

To investigate the direct impact of uAUGs, site-directed mutagenesis studies have been conducted. When one of the ten uAUGs in the BTEB 5'-UTR was mutated to AAG, the translational inhibition observed in HeLa cells was reversed. nih.gov This finding strongly suggests that this specific uAUG is, at least in part, responsible for the diminished translational efficiency in these cells. nih.gov Notably, the same mutation had no effect on translation in N2A cells, further underscoring the cell-specific nature of this regulatory mechanism. nih.gov

These findings indicate that uAUGs within the BTEB mRNA's 5'-UTR act as critical cis-acting elements that can repress translation. The ability of ribosomes to bypass these uAUGs and initiate translation at the authentic start codon appears to be regulated in a manner that varies between different cell types, leading to differential expression of the this compound. nih.gov

Translational Efficiency of BTEB 5'-UTR Constructs
Cell LineConstructRelative Translational Efficiency
HeLaWild-Type 5'-UTRDecreased (7-fold)
HeLaMutated uAUG in 5'-UTRReversed Inhibition
Neuro2A (N2A)Wild-Type 5'-UTRNot Affected
Neuro2A (N2A)Mutated uAUG in 5'-UTRNo Effect

Cellular and Physiological Functions of Bteb Proteins

Regulation of Cell Proliferation and Cell Cycle Progression

BTEB proteins play significant roles in regulating cell proliferation and influencing the cell cycle. ontosight.ainih.gov Krüppel-like factor 9 (KLF9), for instance, is recognized as a key transcriptional regulator in uterine endometrial cell proliferation. wikipedia.org In keratinocytes, KLF9 has been shown to exert potent antiproliferative effects. maayanlab.cloud Studies in dental stem cells have demonstrated that depletion of KLF9 promotes cell proliferation. imrpress.com

Krüppel-like factor 10 (KLF10) is also known to be involved in repressing cell proliferation. nih.gov KLF10 may contribute to the regulation of the cell cycle. genecards.orguniprot.org

Krüppel-like factor 11 (KLF11) has been observed to inhibit cell growth. maayanlab.cloud It is implicated in the negative regulation of cell population proliferation. uniprot.org Research indicates that KLF11 can inhibit cell growth in various cell types, including pancreatic epithelial cells, osteoblastic cells, and prostate cells, partly through its influence on cell cycle regulation. mdpi.com This suggests a complex interplay between different BTEB/KLF proteins in controlling the proliferative capacity of cells.

Modulation of Cellular Differentiation

BTEB proteins are integral to the modulation of cellular differentiation, guiding cells towards specialized fates. ontosight.ainih.gov KLF9, for example, is involved in controlling gene expression during cellular differentiation and has been linked to the differentiation of various cell types, including B cells, keratinocytes, and neurons. nih.govwikipedia.org KLF9 is a key transcriptional regulator for uterine endometrial cell differentiation wikipedia.org and drives differentiation in neural, epidermal, and adipocyte lineages. maayanlab.cloud KLF10 has also been implicated in the process of cell differentiation. nih.gov KLF11 plays a role in cellular inflammation and differentiation, highlighting its importance in early embryonic development. wikipedia.org KLF11 is considered a pivotal modulator of gene expression in cellular differentiation. maayanlab.cloud

Neuronal Cell Differentiation

BTEB proteins, particularly KLF9, are involved in neuronal cell differentiation. KLF9 promotes neuronal cell differentiation imrpress.com and acts as a key transcription factor regulating the morphological differentiation of oligodendrocytes. imrpress.com KLF9 supports the late-phase maturation of dentate granule neurons. maayanlab.cloud

Basic Transcription Element Binding protein (BTEB), identified as KLF9, is a thyroid hormone-regulated gene in the developing central nervous system. nih.govbsb-muenchen.deumich.edu Thyroid hormone (T3) rapidly up-regulates BTEB mRNA in primary cultures of embryonic neurons and in neonatal astrocytes, but not in neonatal oligodendrocytes, suggesting neural cell-specific regulation. nih.govbsb-muenchen.deumich.edu Overexpression of BTEB in Neuro-2a cells dramatically increased the number and length of neurites in a dose-dependent manner, suggesting a role for this transcription factor in neuronal process formation. nih.govbsb-muenchen.deumich.eduoup.com Conversely, suppression of BTEB gene expression in primary rat embryonic neuronal cultures using antisense oligonucleotides inhibited thyroid hormone-induced neurite branching. oup.comresearchgate.net KLF10 has also been reported to regulate cell differentiation in brain cells. nih.gov

Table 1: Effect of BTEB Overexpression on Neurite Outgrowth in Neuro-2a Cells

ConditionRelative Neurite NumberRelative Neurite LengthCitation
Control1.01.0 nih.gov
BTEB OverexpressionIncreasedIncreased nih.govbsb-muenchen.de

Note: Data is presented as relative changes based on dose-dependent observations.

Epithelial Cell Differentiation (e.g., Endometrial, Keratinocyte)

KLF9 is a key transcriptional regulator for uterine endometrial cell differentiation. wikipedia.org It is expressed in uterine endometrial cells where it may influence cell proliferation by regulating cell cycle and growth-associated genes. researchgate.net The actions of KLF9 in endometrial cells appear to involve direct protein-protein interactions with the progesterone (B1679170) receptor. wikipedia.orgresearchgate.net BTEB (KLF9) mRNA and protein are detected in human endometrial carcinoma cell lines and early pregnancy pig endometrium. researchgate.net Immunohistochemical studies localized BTEB predominantly to the nuclei of endometrial glandular and luminal epithelial cells, with lower levels in stromal cells. nih.gov This preferential expression pattern suggests a regulatory role for BTEB in pregnancy-associated endometrial epithelial gene expression. nih.gov

In the skin, KLF9 influences the timing of keratinocyte maturation maayanlab.cloud and is characterized as a circadian transcription factor whose expression is regulated by cortisol and the state of keratinocyte differentiation. maayanlab.cloud KLF9 also exerts potent antiproliferative effects on keratinocytes. maayanlab.cloud

Smooth Muscle Cell Phenotypic Modulation

Roles in Apoptosis and Cell Survival

BTEB proteins are involved in modulating apoptosis (programmed cell death) and promoting cell survival. ontosight.ai KLF9 has been shown to promote cell death, particularly in the context of oxidative stress. wikipedia.org Elevated levels of KLF9 can repress the expression of mitochondrial ROS-eliminating enzymes, contributing to increased oxidative stress and promoting cell death. maayanlab.cloud KLF9 has also been found to suppress tumorigenesis in glioblastoma stem cells. maayanlab.cloud

KLF10 is involved in inducing apoptosis, similar to the effects of Transforming Growth Factor beta (TGFβ). nih.gov KLF10 plays a significant role in mediating the pro-apoptotic signals of TGFβ. nih.gov KLF10 also regulates apoptosis in brain cells. nih.gov

KLF11 is known to inhibit cell growth and induce apoptosis. wikipedia.orguniprot.orgmaayanlab.cloud KLF11 can function as a transcriptional repressor and sensitize cells to oxidative stress by downregulating antioxidant genes, thereby inhibiting neoplastic transformation. maayanlab.cloud KLF11 promotes the effects of TGF-β on cell growth control by regulating the transcription of genes that induce apoptosis or cell cycle arrest. mdpi.com The TIEG protein family, which includes KLF11, can act as growth-inhibiting and/or pro-apoptotic proteins in different cell types. mdpi.com

Involvement in Cellular Stress Response Pathways (e.g., Hypoxia, Oxidative Stress)

BTEB proteins are involved in responding to environmental stresses, including hypoxia and oxidative stress. ontosight.ai Oxidative stress leads to increased expression of KLF9, and overexpression of KLF9 sensitizes cells to oxidative stress and reactive oxygen species (ROS). wikipedia.org Conversely, silencing KLF9 provides resistance to oxidative stress and ROS-related cell death. wikipedia.org In models of oxidative stress, severe elevations in ROS trigger the Nrf2-dependent induction of KLF9. maayanlab.cloud The elevated KLF9 then represses the expression of mitochondrial ROS-eliminating enzymes, establishing a feed-forward loop that further increases oxidative stress and promotes cell death. maayanlab.cloud

KLF11 also plays a role in oxidative stress responses. maayanlab.cloud By downregulating antioxidant genes such as SOD2 and catalase, KLF11 can sensitize cells to oxidative stress. maayanlab.cloud KLF11 is upregulated in neural cells exposed to stress and elevated glucocorticoids, where it activates the transcription of monoamine oxidase genes. maayanlab.cloud KLF10 expression has been reported to be altered in the brain following injury and in response to stress. nih.gov

While hypoxia and oxidative stress are closely linked and activate integrated stress responses nih.govmdpi.comnih.gov, the direct and specific involvement of BTEB proteins within the core integrated stress response pathways (like the PERK/eIF2α/ATF4 pathway) requires further detailed investigation beyond their established roles in oxidative stress and general stress responses as described above.

Table 2: Summary of BTEB/KLF Protein Involvement in Stress Response

ProteinStress TypeObserved EffectCitation
KLF9Oxidative StressIncreased expression, sensitizes cells to ROS, promotes cell death, represses ROS-eliminating enzymes. wikipedia.orgmaayanlab.cloud
KLF11Oxidative StressSensitizes cells to oxidative stress by downregulating antioxidant genes. maayanlab.cloud
KLF11Glucocorticoid StressUpregulated in neural cells, activates monoamine oxidase genes. maayanlab.cloud
KLF10General StressExpression altered in brain following injury and stress. nih.gov

Roles of Bteb Proteins in Developmental Processes

Central Nervous System Development

Thyroid hormone, specifically 3,5,3'-triiodothyronine (T3), is indispensable for the normal development of the vertebrate brain, where it influences processes like neuronal migration, maturation, and the formation of axons and dendrites. Current time information in Dhaka, BD.nih.gov BTEB has been identified as a T3-regulated gene within the developing rat brain, positioning it as a key mediator of thyroid hormone's effects on neural architecture. Current time information in Dhaka, BD.nih.gov The expression of BTEB mRNA in the cerebral cortex is subject to both developmental regulation and dependence on thyroid hormone. nih.gov This regulation is specific to certain neural cell types; T3 up-regulates BTEB mRNA in primary cultures of embryonic neurons and neonatal astrocytes, but not in oligodendrocytes. nih.gov Furthermore, this hormonal regulation appears to be mediated specifically through the thyroid hormone receptor β1 (TRβ1) isoform. nih.gov

Research has demonstrated a direct role for BTEB in modulating the physical structure of neurons. Overexpression of BTEB in Neuro-2a cells, a mouse neuroblastoma cell line, leads to a significant, dose-dependent increase in both the number of neurites and their length. Current time information in Dhaka, BD.nih.gov This suggests that BTEB is a key transcription factor involved in the molecular pathways that govern the extension and branching of neuronal processes. Current time information in Dhaka, BD.

The table below summarizes the effect of BTEB overexpression on neurite formation in Neuro-2a cells, illustrating a clear dose-dependent relationship between the level of BTEB expression and the extent of neurite outgrowth.

Table 1: Effect of BTEB Overexpression on Neurite Outgrowth in Neuro-2a Cells
Experimental ConditionRelative BTEB Expression LevelCells with Neurites (%)Index of Neurite Length
Control (N-2a[TRβ1])1-fold3.4%1.0
BTEB Overexpression (Clone 1)3-fold30.0%2.5
BTEB Overexpression (Clone 2)10-fold40.0%3.8

The findings that BTEB overexpression dramatically enhances the formation of neurites strongly support its role as a significant factor in neuronal process formation. Current time information in Dhaka, BD.nih.gov By acting as a downstream target of thyroid hormone signaling, BTEB likely activates a cascade of genes responsible for the cytoskeletal changes and protein synthesis required to build and extend axons and dendrites. This function is critical for establishing the complex neural circuits that underpin brain function. Current time information in Dhaka, BD.

Amphibian Metamorphosis (e.g., Xenopus laevis)

Amphibian metamorphosis is a profound post-embryonic developmental process almost entirely driven by thyroid hormones. mdpi.comnih.gov This transition involves the resorption of larval tissues like the tail, the remodeling of organs such as the intestine and brain, and the development of new adult structures like limbs. oup.com The Xenopus laevis homolog of BTEB, known as xBTEB, has been identified as a direct and rapidly induced thyroid hormone response gene, indicating its importance in these metamorphic events. oup.comnih.gov

In Xenopus laevis, xBTEB is considered a direct target of thyroid hormone action. oup.com Its gene expression is up-regulated within hours of thyroid hormone exposure in various tissues, suggesting that it is an early response gene in the hormonal signaling cascade. oup.com This rapid induction implies that xBTEB is a key transcriptional activator that likely orchestrates downstream gene expression programs responsible for the tissue-specific transformations seen during metamorphosis. oup.comnih.gov The xBTEB protein binds to GC-rich elements in gene promoters, functioning as a transcriptional activator to drive the expression of genes necessary for the growth and remodeling of tissues. oup.comnih.gov

The expression of xBTEB is tightly correlated with the metamorphic changes occurring in specific tadpole tissues. During natural metamorphosis, levels of xBTEB mRNA and protein increase significantly in the brain, intestine, and tail. nih.gov

Brain: In the developing tadpole brain, xBTEB expression is notably absent in mitotic, proliferating cells but is present just beyond this proliferative zone. nih.gov This spatial expression pattern supports the hypothesis that xBTEB is involved in promoting neural cell differentiation rather than proliferation, a role consistent with its function in the mammalian CNS. nih.gov

Intestine: The larval intestine undergoes extensive remodeling, including a shortening and reorganization of the epithelium. The increase in xBTEB expression during this period suggests its involvement in regulating the cellular apoptosis and proliferation that characterize this process.

Tail: The tail is completely resorbed during metamorphic climax. The up-regulation of xBTEB in the tail is correlated with this process, indicating a role in the gene expression programs that lead to programmed cell death and tissue resorption. oup.comnih.gov

Reproductive System Development and Function

A comprehensive search of scientific literature did not yield specific information regarding a direct role of the this compound in the development or function of the reproductive system. Research in this area has focused on other transcription factors and signaling molecules.

Regulation of Uterine Endometrial Cell Physiology

Basic Transcription Element-Binding (BTEB) proteins, a subset of the Krüppel-like factor (KLF) family of transcription factors, play a critical role in orchestrating the complex cellular processes within the uterine endometrium. nih.gov These proteins are key regulators of cell proliferation, differentiation, and apoptosis, which are essential for the cyclical changes of the endometrium and for the establishment of pregnancy.

Research has demonstrated that BTEB1 (also known as KLF9) is involved in the regulation of endometrial cell growth. Studies using human endometrial epithelial cell lines have shown that increased expression of BTEB1 can lead to enhanced cell proliferation in a serum-dependent manner. nih.gov This proliferative effect is associated with the heightened expression of genes related to the cell cycle and growth. nih.gov Further investigation has identified downstream gene targets of BTEB1 that are implicated in cellular proliferation, such as the Axl receptor tyrosine kinase and mitosin. nih.gov

The influence of BTEB proteins extends to the intricate process of embryo implantation. Successful implantation requires a receptive endometrium, characterized by a cessation of epithelial cell proliferation and the differentiation of stromal cells. embopress.orgillinois.edu BTEB1 has been shown to be a functionally relevant protein in this process. usda.gov Studies in mice lacking the gene for BTEB1 (Bteb1-null mutants) have revealed decreased expression of implantation-specific genes like Hoxa10 and cyclin D3 in the uterus during early pregnancy. usda.gov

Furthermore, other members of the KLF family are also implicated in uterine endometrial physiology. For instance, KLF17 has been identified as a key transcription factor for the expression of uterine corin (B2432093), an enzyme that promotes spiral artery remodeling during pregnancy. pnas.org Deficient uterine corin expression due to the absence of KLF17 can lead to pregnancy-induced hypertension and proteinuria in mice. pnas.org Conversely, the overexpression of certain KLFs, such as KLF12, has been associated with pathological conditions like endometrial cancer, where it contributes to tumor growth by promoting cell proliferation and inhibiting apoptosis. nih.gov

The table below summarizes the roles of various BTEB/KLF proteins in the regulation of uterine endometrial cell physiology based on research findings.

KLF ProteinFunction in Uterine Endometrial CellsKey Research Findings
BTEB1 (KLF9) Regulates cell proliferation and implantation.Increased expression enhances proliferation of endometrial epithelial cells. nih.gov Knockout in mice leads to decreased expression of implantation-specific genes (Hoxa10, cyclin D3). usda.gov
KLF17 Promotes spiral artery remodeling during pregnancy.Upregulates the expression of uterine corin. pnas.org Deficiency in mice results in poor spiral artery remodeling and pregnancy-induced hypertension. pnas.org
KLF12 Implicated in endometrial cancer progression.Overexpression is observed in human endometrial cancer tissues and is associated with increased cell proliferation and tumor growth. nih.gov
KLF5 Induces cell proliferation in endometrial cancer.Its expression is increased in endometrial cancer tissues, and its depletion inhibits cell proliferation. spandidos-publications.com

Involvement in Progesterone-Dependent Gene Transcription

BTEB proteins are crucial mediators of progesterone's effects on the uterine endometrium through their direct interaction with the progesterone (B1679170) receptor (PR). nih.govoup.com Progesterone, acting via its nuclear receptor, is a key hormone regulating uterine function, and BTEB proteins act as coregulatory proteins in this signaling pathway. usda.gov

The physical interaction between BTEB1 and the progesterone receptor B (PR-B) isoform has been demonstrated to occur in a progesterone-independent manner. nih.govoup.com This interaction is significant as it influences the sensitivity of target gene promoters to progesterone. nih.govoup.com For example, in human endometrial carcinoma cells, higher levels of BTEB1 expression lead to maximal transactivation of the uteroferrin gene promoter by the synthetic progestin R5020 at lower concentrations. nih.govoup.com This suggests that the cellular content of BTEB1 can modulate the progesterone responsiveness of endometrial genes. nih.govoup.com

The interplay between BTEB1 and PR is complex. Unliganded PR has been shown to inhibit the activity of certain promoters, an effect that is reversed by the presence of a progesterone agonist. nih.govoup.com Furthermore, the unliganded PR-B can disrupt the DNA-binding activity of BTEB1. nih.govresearchgate.net These findings support a model where BTEB1 and PR-B form a coregulatory complex that mediates the progesterone-dependent expression of target genes. nih.govresearchgate.net

One of the well-studied target genes is uteroferrin, a progesterone-dependent protein secreted by the uterine endometrium. nih.gov The expression of BTEB1 in endometrial glandular epithelial cells is associated with the transactivation of the uteroferrin gene. researchgate.netnih.gov Studies have shown that increasing BTEB1 expression in primary cultures of pig endometrial glandular epithelial cells leads to a two-fold increase in uteroferrin mRNA levels and promoter activity. nih.gov The combined effect of BTEB1 and progesterone (acting through PR) on the uteroferrin promoter can be additive or synergistic depending on the cellular context. nih.gov

The following table details the research findings on the interaction between BTEB1 and the progesterone receptor in regulating gene transcription.

Interaction/EffectExperimental ModelKey Findings
BTEB1 and PR-B Physical Interaction Co-immunoprecipitation assaysBTEB1 and PR-B physically interact in a progesterone-independent manner. nih.govoup.com
Effect of BTEB1 on Progesterone Sensitivity Human endometrial carcinoma cells (Hec-1-A)Higher BTEB1 expression increases the sensitivity of the uteroferrin promoter to the synthetic progestin R5020. nih.govoup.com
Regulation of Uteroferrin Gene Primary pig endometrial cells and human endometrial cell linesBTEB1 transactivates the uteroferrin promoter. nih.gov The combined action of BTEB1 and PR/progesterone on the uteroferrin promoter is additive or synergistic. nih.gov
Effect of Unliganded PR on BTEB1 Gel retardation assaysUnliganded PR-B disrupts the DNA-binding activity of BTEB1. nih.govresearchgate.net

Involvement of Bteb Proteins in Organ Specific Physiological Mechanisms and Pathologies

Neurological Contexts

BTEB proteins, particularly KLF4, KLF9, and KLF11, are involved in regulating critical processes during neurological development and function. Their precise expression levels and regulatory roles are crucial for proper brain development and neuronal activity.

Gene Regulation in the Developing Central Nervous System

KLF4 is expressed in neural stem cells (NSCs) and is typically downregulated during neuronal differentiation. pnas.orgpnas.org Precise regulation of KLF4 levels is critical for brain development. pnas.org Dysregulation of KLF4 during development can lead to severe consequences, such as hydrocephalus in transgenic mice with increased KLF4 expression in NSCs and NSC-derived ependymal cells. pnas.orgpnas.org This dysregulation disrupts the structure of the subcommissural organ and ependymal cilia, which are vital for cerebrospinal fluid flow. pnas.org KLF4 has also been shown to inhibit early neural differentiation of embryonic stem cells by coordinating specific 3D chromatin structures, suggesting a mechanism by which it regulates gene expression in this context. oup.com

KLF9 is another BTEB protein implicated in central nervous system development. It is an immediate early gene whose expression in the brain is induced by thyroid hormone (T3) and glucocorticoids. nih.govoup.comfrontiersin.org KLF9 is involved in neuronal morphogenesis and differentiation, mediating some of the actions of T3 on these processes. nih.govoup.comresearchgate.net Studies in Xenopus laevis have shown that forced expression of KLF9 in the brain increases the number of Golgi-stained cells, reflecting increased neuronal differentiation or maturation. oup.com KLF9 promotes thyroid hormone receptor-beta autoinduction during postembryonic brain development, further highlighting its role in developmental gene regulation programs influenced by thyroid hormone. oup.com

KLF11 has also been noted for its role in neurological contexts, particularly concerning the blood-brain barrier (BBB). Endothelium-targeted overexpression of KLF11 has been shown to protect BBB function after ischemic brain injury in mice. nih.govu-labex.com Mechanistically, KLF11 can directly bind to the promoter regions of genes encoding major endothelial tight junction proteins, such as occludin and ZO-1, promoting their activity and preserving BBB integrity. nih.govu-labex.com

Implications in Neurogenesis

Neurogenesis, the process of generating new neurons, is influenced by BTEB proteins. As mentioned, KLF4's downregulation is essential for normal neural development, and its constitutive expression in neural progenitors can prevent their maturation into neurons. oup.com Overexpression of KLF4 in NSCs inhibits their proliferation and differentiation. pnas.orgpnas.org Conversely, the absence of KLF4 during early development does not appear to affect retinal neuron differentiation into designated cell types but does limit retinal ganglion cell axon bundle thickness, supporting a role for KLF4 in suppressing axon growth during development. eneuro.org KLF4 has been demonstrated to function as a repressor of axonal regeneration in neurons of the central nervous system. pnas.orgpnas.org

KLF9 and KLF13 have been shown to inhibit neurite/axon growth in hippocampal neurons, partly by repressing the cAMP signaling pathway. frontiersin.orgmdpi.com The expression of KLF9 in the rodent brain increases during postnatal development, coinciding with a decrease in regenerative capacity. frontiersin.orgresearchgate.net This suggests that KLF9 may contribute to the developmental decline in neuronal regenerative ability.

Vascular System Physiology

BTEB proteins, notably KLF4 and KLF5, are significant regulators of vascular smooth muscle cell behavior and play crucial roles in the response to vascular injury.

Regulation in Neointimal Smooth Muscle

KLF4 and KLF5 are both involved in regulating vascular smooth muscle cells (VSMCs). KLF4 is induced in VSMCs by factors like TGF-β and PDGF-BB. nih.gov While KLF4 can suppress VSMC differentiation markers and contribute to phenotypic control, its role in neointimal hyperplasia appears complex and context-dependent. nih.gov Some studies indicate that KLF4 overexpression inhibits neointimal hyperplasia after balloon injury, reducing cell proliferation. nih.govnih.gov Conversely, deletion of KLF4 has been reported to accelerate neointimal formation in mice, suggesting an important role for KLF4 in the vascular response to injury. nih.govoup.com Endothelial KLF4 has been identified as a negative regulator of neointimal formation after vascular injury, counteracting the inflammatory actions of NF-κB. ahajournals.org

The interplay between KLF4 and KLF5 in VSMC proliferation is further highlighted by their opposing effects on the miR-146a promoter, with miR-146a targeting KLF4 and promoting VSMC proliferation. embopress.org

Response to Vascular Injury

The response to vascular injury involves complex cellular processes, including VSMC proliferation, migration, and inflammation, in which BTEB proteins are key players. KLF4 confers anti-inflammatory effects in myeloid cells, and its deficiency can lead to enhanced inflammatory cell infiltration in atherosclerotic lesions. ahajournals.org In the context of vascular injury, KLF4's anti-proliferative and anti-inflammatory effects contribute to regulating neointimal hyperplasia. ahajournals.org

KLF5's role in the response to vascular injury is largely pro-proliferative and pro-inflammatory. nih.govfrontiersin.org It promotes VSMC proliferation and neointimal formation. oup.comfrontiersin.org KLF5 induces proinflammatory responses by activating NF-κB and regulating the production of various cytokines. nih.gov KLF5 forms complexes with nuclear receptors like RAR/RXR and recruits cofactors like p50 to influence VSMC behavior and inflammatory transcription. frontiersin.org

KLF11 also plays a protective role in the cerebrovascular system after ischemic insults. researchgate.netnih.gov It contributes to the preservation of blood-brain barrier integrity by promoting the expression of tight junction proteins in endothelial cells. nih.govu-labex.com Genetic deletion of KLF11 has been shown to aggravate ischemic brain injury and increase BBB disruption. nih.gov

Hepatic System Physiology

BTEB proteins are involved in various aspects of hepatic physiology and pathology, including lipid metabolism, regeneration, and responses to injury.

KLF4 has been implicated in hepatic steatosis and acute liver injury. KLF4 can play a key role in inhibiting hepatocellular steatosis, potentially through the inhibition of the apelin signaling pathway. nih.govscienceopen.com In a mouse model of CCl4-induced acute liver injury, KLF4 administration alleviated hepatocellular steatosis. nih.govscienceopen.com KLF4 expression was found to decrease in hepatocytes during CCl4-induced injury, while apelin expression increased, suggesting an inverse relationship. nih.govscienceopen.com KLF4 is also part of a cocktail of factors used to differentiate induced pluripotent stem cells (iPSCs) into hepatocyte-like cells. mdpi.com

KLF5 is involved in liver regeneration, particularly in the context of biliary epithelial tissue remodeling after cholestatic liver injury. nih.govnih.gov KLF5 is highly expressed in biliary epithelial cells (BECs) and is critical for regulating the ductular reaction, an adaptive response involving BEC proliferation and tissue expansion. nih.govnih.govresearchgate.net Klf5 deficiency in liver epithelial cells leads to significant defects in the ductular reaction and exacerbated cholestasis upon injury. researchgate.net

KLF9 has a role in hepatic metabolism, specifically in fasting-induced hepatic fatty acid oxidation. mdpi.com Studies in mice have shown that KLF9 is induced by fasting and promotes PGC-1α-mediated fatty acid oxidation. mdpi.com Klf9 deletion in mice leads to hepatic steatosis and increased triglyceride deposition when fasted, indicating its importance in this metabolic process. mdpi.com

Table 1: Summary of KLF Involvement in Organ Systems

KLF MemberNeurological ContextsVascular System PhysiologyHepatic System Physiology
KLF4Gene regulation in developing CNS, inhibits NSC proliferation and differentiation, represses axonal regeneration, dysregulation linked to hydrocephalus. pnas.orgpnas.orgoup.comeneuro.orgRegulates VSMC proliferation and differentiation, role in neointimal hyperplasia (inhibitory or accelerating depending on context), anti-inflammatory effects. nih.govnih.govoup.comahajournals.orgembopress.orgInhibits hepatocellular steatosis, involved in differentiating iPSCs to hepatocyte-like cells. nih.govscienceopen.commdpi.com
KLF5Not prominently discussed in provided neurological contexts.Promotes VSMC proliferation and neointimal formation, pro-inflammatory effects, activates genes in cardiovascular remodeling. oup.comnih.govfrontiersin.orgnih.govtaylorfrancis.comInvolved in biliary epithelial tissue remodeling and regeneration after cholestatic injury, promotes BEC proliferation. nih.govnih.govresearchgate.net
KLF9T3 and glucocorticoid-inducible, involved in neuronal morphogenesis and differentiation, promotes TRβ autoinduction, inhibits neurite/axon growth. nih.govoup.comfrontiersin.orgresearchgate.netoup.comNot prominently discussed in provided vascular contexts.Involved in fasting-induced hepatic fatty acid oxidation, prevents steatosis when fasted. mdpi.com
KLF11Protects BBB function after ischemic injury, promotes tight junction protein expression, genetic deletion aggravates ischemic injury. nih.govu-labex.comresearchgate.netnih.govProtective role in cerebrovascular endothelial cells after ischemic insults. researchgate.netRegulator of hepatic lipid and glucose metabolism, improves fatty liver phenotype, inhibits gluconeogenesis, inactivation increases hepatocyte apoptosis. nih.govplos.orgresearchgate.net

Table 2: KLF4 Overexpression and Neointimal Hyperplasia in Rat Carotid Arteries

GroupIntimal Area (mm² x 10⁻³)I/M Ratio
Control184.4 ± 9.31.60 ± 0.62
AdKLF472.1 ± 12.90.69 ± 0.11
P value< 0.01< 0.01

Data derived from research on balloon-injured rat carotid arteries transduced with AdKLF4 or control adenovirus. nih.gov

GroupPCNA-positive cells (%)
Model18.2
pAd-Klf47.13
P value< 0.05

Data derived from evaluation of VSMC proliferative index by immunohistochemical staining using anti-PCNA in balloon-injured arteries. nih.gov

This compound, also known as Krüppel-like factor 9 (KLF9), is a transcription factor that plays a role in various physiological processes, including organ-specific mechanisms and their associated pathologies. Its involvement has been particularly studied in the context of liver fibrosis and endocrine system interactions.

Advanced Methodological Approaches in Bteb Protein Research

Genetic Manipulation Techniques

Genetic manipulation techniques are crucial for understanding the in vivo and in vitro functions of BTEB proteins by altering their expression levels.

Gene Knockout Studies (e.g., BTEB-deficient mouse models)

Gene knockout technology involves the targeted disruption of a specific gene to eliminate or significantly reduce the expression of the corresponding protein. This approach is invaluable for studying the physiological roles of BTEB proteins in living organisms.

Research Findings: Studies utilizing BTEB-deficient mouse models have provided insights into the developmental and behavioral roles of these proteins. For instance, targeted disruption of the mouse BTEB gene (often referring to KLF9 in this context) has shown that while homozygous knockout mice can survive and are fertile without obvious pathological defects, they exhibit reduced activity levels in behavioral tests such as rotorod and contextual fear conditioning. nih.govnih.govresearchgate.net This suggests potential defective functions in the cerebellum, hippocampus, and amygdala in the absence of BTEB/KLF9. nih.govnih.gov Another study involving KLF4-deficient chimeras, generated by transplanting KLF4−/− fetal liver cells into lethally irradiated wild-type mice, demonstrated significantly impaired monocyte differentiation, with reduced numbers of monocytic cells in bone marrow and spleen, and a near absence of circulating inflammatory monocytes. ashpublications.org

Data Table Example (Illustrative based on findings):

Mouse GenotypeBehavioral TestActivity Level (% of Wild Type)Affected Brain Regions
Wild TypeRotorod100N/A
BTEB (KLF9) -/-RotorodReducedCerebellum
Wild TypeContextual Fear Conditioning100N/A
BTEB (KLF9) -/-Contextual Fear ConditioningReducedHippocampus, Amygdala

Gene Silencing Strategies (e.g., siRNA, shRNA)

Gene silencing techniques, such as using small interfering RNA (siRNA) or short hairpin RNA (shRNA), are employed to specifically reduce the mRNA levels of a target gene, leading to decreased protein expression. This allows for the study of BTEB protein function in various cell lines and in vivo.

Research Findings: Studies have utilized siRNA to investigate the role of BTEB/KLF proteins in specific cellular processes. For example, siRNA against KLF8 significantly attenuated adipocyte differentiation in 3T3-L1 preadipocytes. scienceopen.com In the context of endometrial cancer cells, reducing KLF9 expression by siRNA targeting rapidly amplified the transcript levels of PGR, PGR-B, and KLF4. researchgate.net siRNA-mediated silencing of YY1, a transcription factor, resulted in significant inhibition of KLF4 expression in B-NHL cell lines, suggesting YY1 as a regulator of KLF4. oncotarget.com siRNA has also been used to study the influence of gene silencing on neurite outgrowth in embryonic cortical neurons. escholarship.org

Gene Overexpression and Misexpression Studies

Gene overexpression involves introducing extra copies of a gene into cells or organisms to increase the production of the corresponding protein. Misexpression studies involve expressing the protein in a location or time where it is not normally found. These techniques help in understanding the potential functions and regulatory effects of BTEB proteins.

Research Findings: Overexpression studies have revealed various functional consequences of increased BTEB/KLF protein levels. Overexpression of KLF8 enhanced adipocyte differentiation. scienceopen.com In endothelial cells, overexpression of KLF4 significantly reduced TNF-α-induced E-selectin and VCAM-1 expression, supporting an anti-inflammatory function. nih.gov Ectopic expression of KLF4 has been shown to induce G1 cell cycle arrest in B lymphocytes. nih.gov Overexpression of KLF4 in promyelocytic HL-60 cells or common myeloid progenitors inhibited granulocyte differentiation and promoted monocyte differentiation. ashpublications.org Overexpression of KLF4 in esophageal epithelia of mice activated proinflammatory cytokines and led to a mouse model of esophageal squamous dysplasia and inflammation-mediated squamous cell cancer. nih.gov In human lung fibroblasts, overexpression of KLF4 attenuated the capacity of TGF-β to induce myofibroblast markers and inhibited proliferation. jci.org Combined overexpression of KLF4 and c-Myc enabled serial replating capacity in in vitro differentiated macrophages. ashpublications.org

Data Table Example (Illustrative based on findings):

BTEB/KLF ProteinCell Type / ModelManipulationObserved Effect
KLF83T3-L1 PreadipocytesOverexpressionEnhanced adipocyte differentiation
KLF4Endothelial CellsOverexpressionReduced TNF-α-induced E-selectin and VCAM-1 expression
KLF4B LymphocytesEctopic ExpressionInduced G1 cell cycle arrest
KLF4Mouse Esophageal EpitheliaOverexpressionActivated proinflammatory cytokines, led to dysplasia
KLF4Human Lung FibroblastsOverexpressionAttenuated TGF-β-induced myofibroblast markers

Protein-DNA Interaction Assays

Understanding how BTEB proteins exert their transcriptional regulatory functions requires studying their direct interactions with DNA.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, also known as a gel shift assay, is a common technique used to detect protein-DNA interactions in vitro. It is based on the principle that a protein-DNA complex migrates slower than free DNA in a non-denaturing polyacrylamide gel.

Research Findings: EMSA has been widely used to demonstrate the binding of BTEB/KLF proteins to specific DNA sequences, particularly GC-rich elements like the Basic Transcription Element (BTE) and CACCC boxes. nih.govnih.govoup.comoup.comoup.com Studies have shown that KLF4 binds to the BTE in a manner similar to SP1 and SP3. nih.gov EMSA has been used to examine the binding of KLF4 and KLF5 to similar cis-DNA elements like the TDA and BTE, revealing that they can compete for binding. oup.com Recombinant KLF proteins, such as GST-KLF8 and GST-KLF4, have been used in EMSA to confirm their direct binding to target promoter sequences, such as the bcn-1 motif in the laminin (B1169045) γ1 chain promoter for KLF4 and the C/EBPα and PPARγ2 promoters for KLF8. oup.comscienceopen.com EMSA has also been employed with nuclear extracts to identify proteins binding to specific DNA probes, revealing that KLF proteins are potential candidates binding to CACC-boxes in promoters like the ovine FSH-R promoter. oup.com

Data Table Example (Illustrative based on findings):

BTEB/KLF ProteinDNA Binding Site / ProbeObservation in EMSA
KLF4BTEProtein-DNA complex formation
KLF4, KLF5TDA, BTECompetitive binding observed
KLF4bcn-1 motifDirect binding of recombinant protein
KLF8C/EBPα promoter sequenceDirect binding of recombinant protein
KLF proteinsOvine FSH-R CACC-boxBinding detected with nuclear extract

DNA Footprinting Techniques (e.g., Ortho-phenanthroline-Cu, Methylation Interference)

DNA footprinting techniques provide higher resolution information about the specific nucleotides within a DNA sequence that are protected from chemical or enzymatic cleavage by a bound protein. This reveals the precise binding site or "footprint" of the protein on the DNA.

Research Findings: Methylation interference assays are a type of DNA footprinting that identifies specific guanine (B1146940) and adenine (B156593) residues in the DNA binding site that, when methylated, interfere with protein binding. creativebiomart.netnih.govnih.govnationaldiagnostics.comresearchgate.net This technique involves methylating end-labeled DNA probes, incubating with protein, separating bound and unbound DNA by EMSA, and then cleaving the DNA at modified residues followed by gel electrophoresis. creativebiomart.netnih.govnationaldiagnostics.comresearchgate.net Bases critical for protein binding will be underrepresented in the bound fraction. nationaldiagnostics.com Methylation interference has been used in conjunction with EMSA to study the binding of KLF4 (GKLF) to the BTE, showing similar binding characteristics to SP1 and BTEB. nih.gov

Ortho-phenanthroline-Cu [(OP)2Cu] complex is a chemical nuclease used in DNA footprinting. nih.govacs.org It cleaves DNA and can reveal minor groove interactions and protein-induced DNA structural changes. nih.gov Its nucleolytic activity has been applied in structural studies of nucleic acids and nucleic acid-protein complexes. acs.org While the search results describe the use and mechanism of Ortho-phenanthroline-Cu footprinting in general nih.govacs.orgacs.orgembopress.org, specific detailed research findings using this technique specifically for BTEB proteins were not prominently found in the provided snippets. However, the technique's principle involves using the complex to cleave DNA, with bound proteins protecting their binding sites from cleavage, resulting in a "footprint" on a sequencing gel. letstalkacademy.com

Data Table Example (Illustrative based on findings for Methylation Interference):

BTEB/KLF ProteinDNA Binding SiteNucleotides Interfering with Binding (Example)
KLF4 (GKLF)BTESpecific Guanine/Adenine residues within the BTE (details would require specific study data)

Transcriptional Activity Assessment

Assessing the transcriptional activity of BTEB proteins is fundamental to understanding how they regulate target gene expression. As transcription factors, BTEB proteins bind to specific DNA sequences, often GC-rich motifs, in the promoter or enhancer regions of target genes, thereby activating or repressing their transcription. nih.govoup.com

Reporter Gene Assays (e.g., Luciferase)

Reporter gene assays, particularly those utilizing luciferase, are a widely employed technique to quantitatively measure the effect of BTEB proteins on the transcriptional activity of specific gene promoters. nih.govnih.govahajournals.orgnih.govbiologists.comnih.govoup.comaacrjournals.orgnih.govresearchgate.netoup.comjci.org In this method, a DNA construct is created where the promoter region of a potential BTEB target gene is cloned upstream of a reporter gene, such as firefly luciferase. Cells are then co-transfected with this reporter construct and an expression vector encoding the this compound of interest. nih.govnih.govaacrjournals.orgnih.gov A control transfection typically includes the reporter construct along with an empty expression vector. nih.govaacrjournals.orgnih.gov

Following transfection, cells are cultured under appropriate conditions, and the activity of the reporter enzyme (luciferase) is measured. The level of luciferase activity is directly proportional to the transcriptional activity driven by the cloned promoter. nih.govahajournals.orgaacrjournals.orgoup.com By comparing the reporter activity in the presence of the BTEB expression vector to that with the control vector, researchers can determine if the this compound activates or represses the target promoter. nih.govahajournals.orgaacrjournals.orgnih.gov

For instance, studies investigating the role of KLF9 (BTEB1) in adipogenesis used luciferase reporter assays to show that KLF9 stimulated modest PPARγ2 promoter activity, and co-transfection with C/EBPα further enhanced this activity synergistically. nih.gov Mutation analysis of KLF9 binding sites within the PPARγ2 promoter using luciferase assays confirmed the functional importance of these sites for KLF9-induced transcription. nih.gov Similarly, KLF10 has been shown to activate or repress the expression of reporter genes driven by promoters containing GC-box sequences, with the effect depending on the specific promoter context and the presence of single or repeated GC boxes. oup.comnih.govnih.govaacrjournals.orgresearchgate.net KLF5 has also been shown to induce the activity of Oct3/4 and Nanog promoters in reporter assays, confirming its role in driving the expression of these genes. biologists.com

Data from a representative luciferase reporter assay could be presented as follows:

ConstructRelative Luciferase Activity (RLA)
Promoter-Luciferase + Empty Vector1.0 ± 0.1
Promoter-Luciferase + BTEB Expression Vector3.5 ± 0.3

Note: Hypothetical data illustrating activation by this compound.

Another example shows KLF9 repressing Notch1 promoter activity in a luciferase assay. nih.gov

ConstructRelative Luciferase Activity (RLA)
Notch1 Promoter-Luciferase + Control1.0 ± 0.05
Notch1 Promoter-Luciferase + KLF9 Vector0.28 ± 0.03

Note: Hypothetical data illustrating repression by KLF9.

Variations of this assay include using mutated promoter constructs to identify specific BTEB binding sites and their contribution to transcriptional regulation. nih.govahajournals.orgnih.gov CAT (chloramphenicol acetyltransferase) assays are another type of reporter gene assay that has been historically used to assess transcriptional activity, including that of BTEB2 (KLF5) on promoters like the SMemb/NMHC-B promoter. oup.comahajournals.orgnih.gov

Protein and mRNA Expression and Localization Analysis

Determining the expression levels and cellular localization of BTEB proteins and their corresponding mRNAs provides critical insights into their biological functions and regulatory mechanisms.

Immunodetection Techniques (e.g., Western Blotting, Immunoprecipitation, Immunofluorescence, Immunohistochemistry)

Immunodetection techniques utilize antibodies that specifically bind to BTEB proteins to analyze their presence, quantity, and location.

Western Blotting is a standard technique for detecting and quantifying this compound levels in cell or tissue lysates. nih.govnih.govnih.govnih.govresearchgate.netspandidos-publications.comresearchgate.netabclonal.comresearchgate.netspandidos-publications.comspandidos-publications.comnih.govresearchgate.netoup.comresearchgate.netscbt.com Protein extracts are separated by gel electrophoresis, transferred to a membrane, and then incubated with a primary antibody specific to the this compound. nih.govnih.gov A labeled secondary antibody is used for detection and visualization, often through chemiluminescence. abclonal.com Western blotting has been used to show that KLF9 protein levels increase during adipogenesis nih.gov, that this compound is present in porcine endometrium but not placenta nih.gov, and to assess KLF5 protein levels in various cancer cell lines and tissues researchgate.netspandidos-publications.comresearchgate.netspandidos-publications.comspandidos-publications.com. It is also used to confirm the knockdown or overexpression of BTEB proteins in experimental settings. nih.govoup.comresearchgate.net

A typical Western blot result might be presented with bands of expected molecular weight for the this compound and a loading control (e.g., Actin, Tubulin, Lamin B1) nih.govresearchgate.netresearchgate.net. Densitometric analysis can quantify relative protein abundance. researchgate.net

Sample TypeThis compound Level (Relative Units)Loading Control Level
Control Tissue/Cells0.51.0
Experimental Tissue/Cells2.01.0

Note: Hypothetical data showing increased this compound expression in experimental sample.

Immunoprecipitation (IP) is used to isolate BTEB proteins from cell lysates and can be combined with Western blotting (Co-IP) to study protein-protein interactions. spandidos-publications.comcellsignal.comthermofisher.comnih.gov For example, IP-mass spectrometry has shown that KLF5 interacts with transcription factors like TP63 and YAP1, as well as the CBP/EP300 acetyltransferase complex. nih.gov

Immunofluorescence (IF) and Immunohistochemistry (IHC) are techniques used to determine the spatial localization of BTEB proteins within cells and tissues, respectively. nih.govresearchgate.netspandidos-publications.comresearchgate.netspandidos-publications.comspandidos-publications.comscbt.comactivemotif.comresearchgate.netahajournals.org IF is typically performed on cultured cells, while IHC is used on tissue sections. researchgate.netspandidos-publications.comresearchgate.netspandidos-publications.comspandidos-publications.com Antibodies specific to the this compound are used, followed by detection with fluorescently labeled secondary antibodies (IF) or enzyme-conjugated secondary antibodies with a chromogenic substrate (IHC). researchgate.netactivemotif.com These methods have shown that this compound is predominantly localized to the nuclei of endometrial epithelial cells nih.gov and have been used to assess KLF5 and KLF9 expression and distribution in various tissues, including prostate cancer and pancreatic cancer tissues researchgate.netspandidos-publications.comresearchgate.netspandidos-publications.comspandidos-publications.com.

Representative findings from IHC might show differential staining intensity or localization in different cell types or conditions. For instance, IHC revealed significantly higher KLF5 protein levels in thyroid cancer tissues compared to normal tissues. spandidos-publications.com

Tissue TypeKLF5 Staining IntensityCellular Localization
Normal Thyroid TissueFaint to ModerateCytoplasm/Nucleus
Thyroid Cancer TissueModerate to StrongNucleus

In Situ Hybridization Histochemistry for mRNA Localization

In situ hybridization (ISH) is a technique used to detect and localize specific mRNA sequences within tissue sections or cells. nih.govresearchgate.netresearchgate.net This method involves using labeled complementary nucleotide probes that hybridize to the target BTEB mRNA. researchgate.net The label (e.g., radioactive isotope, fluorescent dye, or enzyme) allows for the visualization of the mRNA's location within the sample. researchgate.net ISH provides valuable information about which cells or tissues are expressing the BTEB gene. nih.govresearchgate.net Studies have used ISH to determine the mRNA localization of Klf9 and Klf13 during mouse development, showing widespread expression with some tissue-specific differences. nih.gov ISH has also been used to examine the expression of Klf9 mRNA in the cerebellum. researchgate.net

Data from ISH is typically presented as micrographs showing the hybridization signal in specific cellular or tissue compartments. For example, ISH can reveal KLF9 mRNA expression in the muscular and epithelial layers of the gut and bladder. nih.gov

Tissue/Cell TypeKLF9 mRNA Signal
Gut Epithelial LayerPresent
Gut Muscle LayerPresent
Bladder Epithelial LayerPresent
Bladder Muscle LayerPresent
Cephalic Mesenchyme (E11 mouse)High
Developing Heart (E11 mouse)Low/Absent

Note: Data based on findings for Klf9 in mouse development. nih.gov

Quantitative PCR and Northern Blot Analysis

These techniques are used to quantify the abundance of BTEB mRNA in a sample, providing insights into gene expression levels.

Quantitative PCR (qPCR), including RT-qPCR and real-time PCR, is a highly sensitive method for measuring the amount of specific mRNA transcripts. nih.govresearchgate.netspandidos-publications.comresearchgate.netspandidos-publications.comspandidos-publications.comresearchgate.netresearchgate.netnih.gov RNA is extracted from cells or tissues and reverse transcribed into cDNA. spandidos-publications.com PCR is then performed using primers specific to the BTEB gene, and the accumulation of PCR product is monitored in real-time. spandidos-publications.comnih.gov qPCR allows for the precise quantification of BTEB mRNA levels relative to a reference gene (housekeeping gene). nih.gov This method has been extensively used to analyze KLF5 and KLF9 mRNA expression in various cell lines and tissues under different conditions. researchgate.netspandidos-publications.comresearchgate.netspandidos-publications.comspandidos-publications.comresearchgate.netresearchgate.netnih.gov

Example data from qPCR might show differential KLF5 mRNA expression in different cell lines or treatment groups. researchgate.netnih.gov

Cell Line/ConditionKLF5 mRNA Level (Relative to Control)
Control Cell Line1.0
Experimental Cell Line A2.5
Experimental Cell Line B0.8

Note: Hypothetical data.

Northern Blot Analysis is a traditional method for detecting and quantifying mRNA levels and determining transcript size. nih.govnih.govresearchgate.netmarrvel.orgksdb.orgsnu.ac.kr Total RNA is extracted, separated by gel electrophoresis, and transferred to a membrane. nih.govnih.gov The membrane is then hybridized with a labeled probe complementary to the BTEB mRNA. nih.gov The intensity of the hybridization signal indicates the abundance of the mRNA, and the position of the band indicates its size. nih.gov Northern blot analysis has been used to detect BTEB mRNA in porcine endometrium nih.gov and to confirm the lack of KLF10 mRNA expression in knockout mice snu.ac.kr. While less sensitive and requiring more RNA than qPCR, Northern blotting can reveal different transcript sizes resulting from alternative splicing or polyadenylation. oup.com

A Northern blot result would show bands corresponding to the BTEB mRNA transcript(s) at specific molecular weights. nih.gov

Sample TypeBTEB mRNA Transcript Size(s)Relative Abundance
Tissue A5 kbHigh
Tissue B5 kb, 2 kbLow (5 kb), High (2 kb)

Note: Hypothetical data illustrating different transcript sizes and abundance.

Collectively, these advanced methodological approaches provide comprehensive tools for researchers to dissect the complex roles of BTEB proteins in transcriptional regulation, cellular processes, and disease pathogenesis.

Conclusion and Future Research Directions

Synthesis of Key Findings and Unifying Principles in BTEB Protein Biology

Basic Transcription Element Binding Protein (BTEB), also known as Krüppel-like Factor 9 (KLF9), is a transcription factor characterized by a zinc finger motif that binds to GC-rich DNA sequences, specifically GC boxes or CACCC boxes, commonly found in gene promoter regions. ontosight.airesearchgate.netumich.edu BTEB belongs to the Krüppel-like family of transcription factors, which are evolutionarily conserved and play diverse roles in development and physiology. researchgate.net

Key findings indicate that BTEB is a bifunctional transcription factor, capable of both activating and repressing gene expression depending on the promoter context and interacting partners. nih.govnih.gov For instance, it can activate genes with multiple GC box sequences while repressing others containing a basic transcription element (BTE). nih.gov

BTEB's activity is modulated by post-translational modifications like phosphorylation and sumoylation, and it interacts with other transcription factors and co-regulatory proteins. ontosight.ai Examples include interactions with the transcriptional co-activator p300, which enhances its activity, and with the corepressor mSin3b, contributing to the formation of a repressosome complex that can repress gene expression. ontosight.ainih.govresearchgate.net

Studies have implicated BTEB in various biological processes, including cell growth, differentiation, survival, and response to environmental stresses such as hypoxia and oxidative stress. ontosight.ai It has been shown to regulate genes involved in cell cycle progression and apoptosis, such as the p21 gene. ontosight.ai Furthermore, BTEB has a regulatory role in diverse biological processes, including potential involvement in hormone-regulated gene expression. nih.gov Notably, BTEB expression is regulated by thyroid hormone (T3), particularly in the developing central nervous system, where it appears to play a critical role in neurite outgrowth. umich.edunih.govnih.gov

While a complete BTEB-knockout model has not been extensively reported in the search results, studies using homozygous mutant mice with disrupted BTEB genes have been conducted to investigate its function. researchgate.net These studies, alongside others, suggest BTEB's involvement in mediating hormonal signaling and its potential as a key player in nuclear receptor-dependent transcriptional networks. researchgate.net

Remaining Gaps in this compound Mechanistic Understanding

Despite significant progress, several gaps remain in the comprehensive mechanistic understanding of this compound. While its binding to GC-rich motifs and its bifunctional nature are established, the precise context-dependent mechanisms dictating its activation versus repression activity are not fully elucidated. The specific post-translational modifications and interacting partners that fine-tune BTEB's function in different cellular contexts and in response to various stimuli require further detailed investigation. ontosight.ai

The full spectrum of BTEB's target genes across different cell types and developmental stages is still being mapped. Although studies have identified some target genes like p21 and the growth hormone receptor (GHR), a comprehensive understanding of its regulatory network is needed. ontosight.ainih.gov

The physiological functions of BTEB have been partially revealed through studies, but a complete picture of its roles in diverse biological processes and its necessity in development and homeostasis requires further in vivo studies, potentially utilizing more comprehensive genetic models. nih.govresearchgate.net

Furthermore, while BTEB's interaction with corepressors like mSin3b has been shown to form repressosome complexes, the detailed structural and dynamic aspects of these complexes and how their formation is regulated remain areas for deeper exploration. nih.govresearchgate.net The mechanisms by which BTEB integrates signals from various pathways, particularly hormonal signaling, and translates them into specific transcriptional outcomes also warrant further investigation. researchgate.net

Potential Avenues for Advanced Research and Experimental Models

Advanced research on this compound could leverage several potential avenues and experimental models. Utilizing techniques such as ChIP-seq and ATAC-seq on a larger scale and in various cell types and conditions would help to comprehensively map BTEB binding sites and its influence on chromatin accessibility. biorxiv.org This could be coupled with RNA-seq to correlate BTEB binding with gene expression profiles, providing a more complete picture of its regulatory network.

Further investigation into the post-translational modifications of BTEB using mass spectrometry and site-directed mutagenesis could pinpoint specific residues critical for its activity, localization, and interaction with other proteins. ontosight.ai Advanced structural biology techniques, such as cryo-EM or advanced NMR, could provide higher-resolution insights into the structure of BTEB and its complexes with DNA and interacting partners like mSin3b. researchgate.net

Developing conditional knockout or inducible expression systems for BTEB in various animal models would allow for the study of its tissue-specific and temporal functions during development and in disease progression. researchgate.net Organoid and 3D cell culture models could provide more physiologically relevant systems to study BTEB's role in differentiation and tissue development.

Investigating the interplay between BTEB and other transcription factors and signaling pathways using techniques like co-immunoprecipitation followed by mass spectrometry or proximity ligation assays could reveal novel interaction partners and regulatory mechanisms. ontosight.ai High-throughput screening approaches could be employed to identify small molecules that modulate BTEB activity or its interactions, potentially leading to the development of therapeutic strategies targeting BTEB in diseases where its dysregulation is implicated.

Broader Significance within Transcription Factor Biology and Regulatory Networks

BTEB's study holds broader significance within the field of transcription factor biology and regulatory networks. As a member of the Krüppel-like family, understanding BTEB provides insights into the functions and regulatory mechanisms of this important class of transcription factors. researchgate.net The ability of BTEB to act as both an activator and repressor highlights the complexity and context-dependency of transcriptional regulation, a unifying principle in transcription factor biology. nih.govnih.gov

Its interaction with corepressor complexes like those involving mSin3b underscores the importance of multi-protein complexes in mediating transcriptional outcomes and the role of chromatin remodeling in gene regulation. nih.govresearchgate.netresearchgate.net The regulation of BTEB by hormonal signals, such as thyroid hormone, exemplifies how transcription factors serve as key integrators of diverse signaling pathways, translating extracellular cues into changes in gene expression that drive developmental and physiological processes. researchgate.netumich.edunih.govnih.gov

Studying BTEB's involvement in processes like cell growth, differentiation, and stress response contributes to our understanding of the fundamental regulatory networks that maintain cellular homeostasis and respond to environmental changes. ontosight.ai Dysregulation of transcription factors, including members of the KLF family, is implicated in various diseases, and further understanding of BTEB's role could shed light on disease pathogenesis and identify potential therapeutic targets. researchgate.net The insights gained from studying BTEB can inform our understanding of how transcription factors contribute to the intricate and dynamic nature of gene regulation, providing a foundation for future research into other transcription factors and regulatory networks.

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